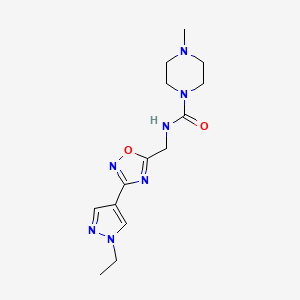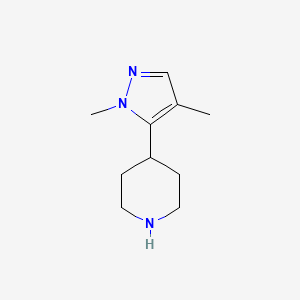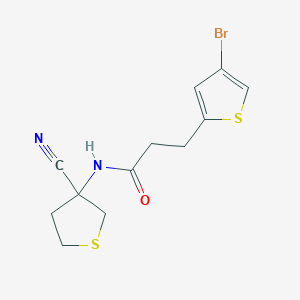![molecular formula C18H14Cl2N2OS2 B2737199 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-26-7](/img/structure/B2737199.png)
3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” has a molecular formula of C18H14Cl2N2OS2 . It has an average mass of 409.353 Da and a monoisotopic mass of 407.992462 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazoloquinazolinone core, a dichlorobenzyl group, and a sulfanyl group . Detailed structural analysis would require advanced computational chemistry techniques.Scientific Research Applications
Synthesis and Functionalization
3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is involved in research focusing on the synthesis of functionalized quinazolinones, showcasing its versatility in organic chemistry. For example, research by Kut, Onysko, and Lendel (2020) demonstrates the compound's role in intramolecular electrophilic cyclization, resulting in various functionalized derivatives. This process highlights the chemical's potential for creating linearly fused and heterocyclic compounds, expanding the scope of quinazolinone-based research in medicinal chemistry and drug development (Kut, Onysko, & Lendel, 2020).
Biological Activity
The compound is central to studies investigating novel quinazolinone derivatives with potential biological activities. Investigations into diuretic agents, anti-inflammatory properties, and antimicrobial activities underscore the compound's utility in developing new therapeutic agents. For instance, Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolinone derivatives to study their diuretic activity, revealing significant biological potential (Maarouf, El‐Bendary, & Goda, 2004). Similarly, Kumar and Rajput (2009) explored the anti-inflammatory activity of quinazolin-4-one derivatives, contributing to the understanding of their therapeutic applications (Kumar & Rajput, 2009).
Advanced Applications
Research extends into exploring the compound's application in synthesizing organometallic compounds and studying their biological properties. For example, the synthesis of asymmetric tellurides by Kut, Onysko, and Lendel (2022) presents a method for obtaining biologically promising tellurium-containing compounds, indicative of the compound's role in the development of new materials with potential biological and chemical applications (Kut, Onysko, & Lendel, 2022).
Safety and Hazards
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-12-6-5-11(15(20)7-12)8-24-9-13-10-25-18-21-16-4-2-1-3-14(16)17(23)22(13)18/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFFPDDUBHMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2737118.png)



![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2737123.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+](/img/structure/B2737124.png)

![1-[4-(1,4-Dioxan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2737128.png)
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2737129.png)
![N'-[1-(4-fluorobenzyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]-N,N-dimethyliminoformamide](/img/structure/B2737131.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2737132.png)
![N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2737134.png)

![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)